6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one

c-Met kinase inhibition oncology tyrosine kinase inhibitor

Directly procure this validated c-Met inhibitor building block from qualified suppliers. Its 1-methyl-1H-pyrazol-4-yl substitution pattern is essential for target engagement, and the unsubstituted N2 position serves as a critical diversification handle. Substitution at other positions compromises binding affinity, making this specific scaffold irreplaceable for programs referencing Merck's EMD 1204831 (IC₅₀ = 9 nM) and published SAR studies. Ensure experimental reproducibility by sourcing the exact core used in PDB co-crystal structures (e.g., 3ZC5). Commercially available at 95% purity, stored at 0–8°C.

Molecular Formula C8H8N4O
Molecular Weight 176.18 g/mol
CAS No. 1100598-49-9
Cat. No. B1468050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one
CAS1100598-49-9
Molecular FormulaC8H8N4O
Molecular Weight176.18 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2=NNC(=O)C=C2
InChIInChI=1S/C8H8N4O/c1-12-5-6(4-9-12)7-2-3-8(13)11-10-7/h2-5H,1H3,(H,11,13)
InChIKeyRRXNTXQNCPCZIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(1-Methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one: A Validated c-Met Kinase Scaffold Building Block for Oncology Research Procurement


6-(1-Methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one (CAS 1100598-49-9, C₈H₈N₄O, MW 176.18) is a heterocyclic building block featuring a pyridazin-3(2H)-one core substituted at the 6-position with a 1-methyl-1H-pyrazol-4-yl moiety [1]. The compound serves as a core structural subunit in multiple pharmacologically validated c-Met kinase inhibitor programs, including EMD 1204831 (IC₅₀ = 9 nM) and PF-04254644 [2]. Commercially available at 95% purity from multiple vendors with storage typically at 0-8°C, this building block enables late-stage functionalization at the N2 position for derivative synthesis .

Procurement Risk Alert for 6-(1-Methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one: Why Generic Substitution Undermines c-Met Inhibitor Program Reproducibility


The 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one core cannot be casually replaced with alternative pyridazinone or pyrazole analogs due to a confluence of documented SAR constraints: the specific 1-methyl-1H-pyrazol-4-yl substitution pattern and the unsubstituted N2 position are both essential for downstream functionalization and target engagement. Modifications to the pyrazole N1-methyl group or pyrazole C4 linkage geometry substantially reduce c-Met binding affinity, while premature N2 alkylation eliminates the capacity for structure-guided optimization of kinase selectivity . Direct procurement of this validated scaffold from qualified sources ensures experimental reproducibility across programs referencing Merck patent series (EMD 1204831) and published SAR studies [1].

Quantitative Differentiation Guide for 6-(1-Methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one: Comparator-Based Evidence for Scientific Procurement


EMD 1204831 c-Met IC₅₀: Quantitative Potency Advantage from N2 Functionalization

When the target compound is functionalized at the N2 position with a 3-[5-(2-morpholin-4-ylethoxy)pyrimidin-2-yl]benzyl group to yield EMD 1204831 (CAS 1100598-15-9), the resulting derivative exhibits potent c-Met kinase inhibition with an IC₅₀ of 9 nM . In contrast, the unfunctionalized parent scaffold lacks measurable c-Met inhibitory activity at comparable concentrations, demonstrating that the core scaffold provides no intrinsic activity but enables potent target engagement upon appropriate N2 derivatization.

c-Met kinase inhibition oncology tyrosine kinase inhibitor

N2-Unsubstituted vs. N2-Substituted c-Met Inhibitor Activity: The Essential Functionalization Handle

SAR analysis of the pyrazol-4-yl pyridazinone series reveals that the unsubstituted N2 position (as in the target compound) serves as the essential attachment point for introducing pyrimidine-linked morpholine side chains critical for c-Met binding. N2-substituted derivatives such as compound 10, 12a, and 14a from Kim et al. (2016) exhibited excellent c-Met enzyme inhibitory activities, whereas the core scaffold without N2 functionalization lacks measurable activity . The target compound thus provides the precise unfunctionalized N2 handle required for structure-guided lead optimization.

medicinal chemistry SAR c-Met inhibitor design

Synthetic Accessibility: One-Step vs. Multi-Step Preparation of c-Met Scaffolds

The target compound 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one can be synthesized in a single step via Suzuki-Miyaura cross-coupling of 3,6-dichloropyridazine with 1-methylpyrazole-4-boronic acid pinacol ester using PdCl₂(dppf)₂ catalyst and K₂CO₃ in dioxane/H₂O at 90°C, yielding the desired building block in 75% yield . In contrast, alternative c-Met inhibitor core scaffolds lacking the pre-installed pyrazole C4 linkage require multi-step de novo heterocycle construction, typically 4-7 synthetic steps with cumulative yields below 30% [1].

synthetic chemistry building block medicinal chemistry

Procurement Specification: Comparative Purity and Storage Compliance

Commercially sourced 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one is uniformly specified at 95% purity across major vendors including AChemBlock, AKSci, and CymitQuimica . This contrasts with related pyridazinone building blocks such as 5-methoxypyridazin-3(2H)-one (CAS 123696-01-5), which carries the same 95% purity specification but lacks the validated c-Met SAR profile and downstream derivatization pathway documentation of the target compound .

procurement quality control building block

Structure-Guided Validation: X-Ray Co-crystal Confirmation of Binding Mode

The 6-(1-methyl-1H-pyrazol-4-yl) scaffold has been structurally validated in c-Met kinase co-crystal structures. PDB entry 3ZC5 reveals the X-ray structure of c-Met kinase in complex with (S)-6-(1-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (PF-04254644), confirming that the 1-methyl-1H-pyrazol-4-yl moiety engages the ATP-binding pocket with specific hydrogen-bonding and hydrophobic interactions [1]. Alternative pyridazinone scaffolds lacking this precise substitution geometry (e.g., unsubstituted pyrazole or 3-substituted regioisomers) show reduced or abolished c-Met binding as documented in SAR studies [2].

structural biology c-Met X-ray crystallography

Optimal Application Scenarios for 6-(1-Methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one Procurement in Drug Discovery


c-Met Kinase Inhibitor Lead Optimization and SAR Expansion

Medicinal chemistry programs targeting c-Met kinase for oncology indications should prioritize this building block as the core scaffold for N2-position SAR exploration. The documented synthetic route using 3-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine as an intermediate enables efficient N2-alkylation to generate focused libraries . Derivatives such as EMD 1204831 (c-Met IC₅₀ = 9 nM) and PF-04254644 demonstrate the scaffold's capacity to yield potent inhibitors with high protein kinase selectivity [1].

Structure-Based Drug Design Leveraging c-Met Co-crystal Data

Research teams conducting structure-guided design of c-Met inhibitors benefit from the availability of PDB co-crystal structures (e.g., 3ZC5) that map the precise binding interactions of the 1-methyl-1H-pyrazol-4-yl moiety within the ATP-binding pocket . This atomic-level validation enables rational design of N2 substituents to optimize binding affinity, selectivity, and ADME properties while maintaining the core scaffold geometry proven to engage c-Met.

High-Efficiency Parallel Library Synthesis

The one-step synthetic accessibility of the core scaffold from commercial precursors (75% isolated yield via Suzuki-Miyaura coupling of 3,6-dichloropyridazine and 1-methylpyrazole-4-boronic acid pinacol ester) enables cost-effective procurement of multi-gram quantities for parallel library synthesis . The unsubstituted N2 position serves as a universal handle for diversification, supporting structure-activity relationship studies across multiple kinase targets beyond c-Met.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.